molecular formula C11H12N2O B029250 N,N-dimethyl-1H-indole-2-carboxamide CAS No. 7511-14-0

N,N-dimethyl-1H-indole-2-carboxamide

Cat. No.: B029250
CAS No.: 7511-14-0
M. Wt: 188.23 g/mol
InChI Key: AYVIZFVTRRWODF-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-indole-2-carboxamide is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a dimethylamino group attached to the indole ring, specifically at the 2-carboxamide position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-indole-2-carboxamide typically involves the reaction of indole-2-carboxylic acid with dimethylamine. One common method includes the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .

Scientific Research Applications

N,N-dimethyl-1H-indole-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1H-indole-3-carboxamide
  • N,N-diethyl-1H-indole-2-carboxamide
  • N,N-diethyl-1H-indole-3-carboxamide

Uniqueness

N,N-dimethyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Biological Activity

N,N-Dimethyl-1H-indole-2-carboxamide, a derivative of indole, has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antiviral, anticancer, and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure : this compound features a carboxamide group attached to an indole ring, which is essential for its biological interactions. The presence of this moiety enables the formation of hydrogen bonds with various enzymes and proteins, facilitating its biological effects.

Mechanism of Action : The compound acts primarily through:

  • Enzyme Inhibition : It inhibits key enzymes involved in cellular processes, which is crucial for its anticancer and antimicrobial properties.
  • Cell Signaling Modulation : It may alter signaling pathways by interacting with receptors and other cellular proteins .

2.1 Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. For instance:

  • Breast Cancer (MCF-7) : Compounds similar to this compound demonstrated GI50 values ranging from 0.95 µM to 1.50 µM, indicating strong antiproliferative activity .
  • Mechanistic Studies : These compounds have been identified as multi-targeted kinase inhibitors, effectively suppressing cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) activities, leading to apoptosis through caspase activation .

2.2 Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

  • Mycobacterium tuberculosis : It has been reported to have a minimum inhibitory concentration (MIC) as low as 0.012 µM against drug-resistant strains, highlighting its potential as an antitubercular agent .
  • Broad Spectrum : Other studies have indicated effectiveness against various bacterial strains without significant cytotoxicity to human cells, making it a promising candidate for further development in treating infections .

2.3 Antiviral Activity

Research indicates that indole derivatives can inhibit viral replication:

  • Alphavirus Inhibition : A series of indole-2-carboxamides, including N,N-dimethyl derivatives, were found to confer protection against neurotropic alphaviruses in animal models, showing up to a 40-fold increase in potency compared to earlier compounds .

3. Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Molecular Weight : The compound has a molecular weight of approximately 188.23 g/mol.
  • Bioavailability : Preliminary studies suggest favorable pharmacokinetic profiles with good plasma exposure and brain penetration capabilities .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
N-Methyl GroupMaintains activity without significant loss in potency
Substituents on Indole RingVariations can enhance or reduce efficacy against specific targets

5. Case Studies and Research Findings

Several studies have explored the biological activity of N,N-dimethyl derivatives:

  • Anticancer Efficacy : A study reported that derivatives showed significant inhibition of cancer cell proliferation with minimal toxicity towards normal cells .
  • Antitubercular Properties : Another research highlighted the compound's effectiveness against multiple strains of Mycobacterium tuberculosis, emphasizing its potential in treating multidrug-resistant tuberculosis .
  • Neuroprotective Effects : In vivo studies demonstrated protective effects against viral infections in mouse models, suggesting potential applications in neuroprotection .

Properties

IUPAC Name

N,N-dimethyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVIZFVTRRWODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324181
Record name N,N-dimethyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7511-14-0
Record name NSC405973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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